

Physical characteristics of Diethyl 2-Amino-3,5-pyrroledicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl 2-Amino-3,5-pyrroledicarboxylate*

Cat. No.: B062624

[Get Quote](#)

Diethyl 2-Amino-3,5-pyrroledicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Diethyl 2-Amino-3,5-pyrroledicarboxylate** (CAS No. 187724-98-7). Due to a scarcity of published experimental data for this specific compound, this document combines available information from chemical suppliers with predicted properties derived from computational models and established analytical methodologies for structurally related compounds. Detailed protocols for a plausible synthetic route and for the experimental determination of its key physical and spectroscopic properties are provided to facilitate further research and characterization. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis.

Introduction

Diethyl 2-Amino-3,5-pyrroledicarboxylate, also known by its IUPAC name Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate, is a polysubstituted pyrrole derivative. The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals,

and functional materials. The presence of amino and dicarboxylate functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science, offering multiple points for further chemical modification. This guide aims to consolidate the known information and provide a predictive and methodological framework for the study of this compound.

Physicochemical Properties

Direct experimental data for many of the physical properties of **Diethyl 2-Amino-3,5-pyrroledicarboxylate** are not widely available in peer-reviewed literature. The following tables summarize the available data from chemical suppliers and computationally predicted values.

Table 1: General and Predicted Physical Properties

Property	Value	Source
IUPAC Name	Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate	SynHet[1]
CAS Number	187724-98-7	SynHet[1]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₄	abcr GmbH[2]
Molecular Weight	226.23 g/mol	abcr GmbH[2]
Boiling Point	440.6 ± 40.0 °C (Predicted)	ChemicalBook[3]
Density	1.265 g/cm ³ (Predicted)	ChemicalBook[3]
pKa	16.49 ± 0.50 (Predicted)	ChemicalBook[3]
Storage Temperature	2-8°C (protect from light)	ChemicalBook[3]

Table 2: Predicted Spectroscopic Data

Note: The following spectral data are predicted based on the chemical structure and have not been experimentally verified. They are provided as a guide for the analysis of experimental results.

Spectroscopy	Predicted Features
^1H NMR	Signals corresponding to ethyl groups (triplet and quartet), a singlet for the pyrrole ring proton, and a broad singlet for the amino protons.
^{13}C NMR	Resonances for the carbonyl carbons of the ester groups, carbons of the pyrrole ring, and the ethyl group carbons.
IR Spectroscopy	Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), C-N stretching, and C-O stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of ethyl and carboxylate groups.

Experimental Protocols

The following sections detail a plausible synthetic route and the standard procedures for the characterization of **Diethyl 2-Amino-3,5-pyrroledicarboxylate**.

Synthesis: Modified Knorr-Paal Pyrrole Synthesis

The Knorr-Paal synthesis and related methods are widely used for the preparation of substituted pyrroles. A plausible route to **Diethyl 2-Amino-3,5-pyrroledicarboxylate** could involve the condensation of an appropriate 1,4-dicarbonyl compound with an ammonia source.

Objective: To synthesize **Diethyl 2-Amino-3,5-pyrroledicarboxylate**.

Materials:

- Diethyl 2,3-dioxosuccinate
- Ammonia or Ammonium acetate
- Glacial acetic acid

- Ethanol
- Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2,3-dioxosuccinate in a minimal amount of ethanol.
- Add a molar excess of ammonium acetate and a catalytic amount of glacial acetic acid to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Collect the fractions containing the desired product and evaporate the solvent to yield **Diethyl 2-Amino-3,5-pyrroledicarboxylate**.
- Further purify the product by recrystallization if necessary.

Characterization Protocols

Objective: To determine the melting point range of the synthesized compound.

Procedure:

- Ensure the synthesized **Diethyl 2-Amino-3,5-pyrroledicarboxylate** is thoroughly dried.
- Pack a small amount of the crystalline solid into a capillary tube.
- Place the capillary tube in a calibrated melting point apparatus.

- Heat the sample slowly (approximately 1-2 °C per minute) near the expected melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the chemical structure.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Set appropriate parameters for spectral width, acquisition time, and number of scans.
 - Integrate the signals to determine the relative number of protons.
 - Analyze the chemical shifts and coupling patterns to assign the protons to the structure.
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Analyze the chemical shifts to identify the different carbon environments in the molecule.

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils or low-melting solids). For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid directly on the ATR crystal.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

- Data Analysis: Identify the characteristic absorption frequencies for the functional groups, such as N-H, C=O, C-N, and C-O bonds.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion.
- Data Analysis: Identify the molecular ion peak (M^+ or $[M+H]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

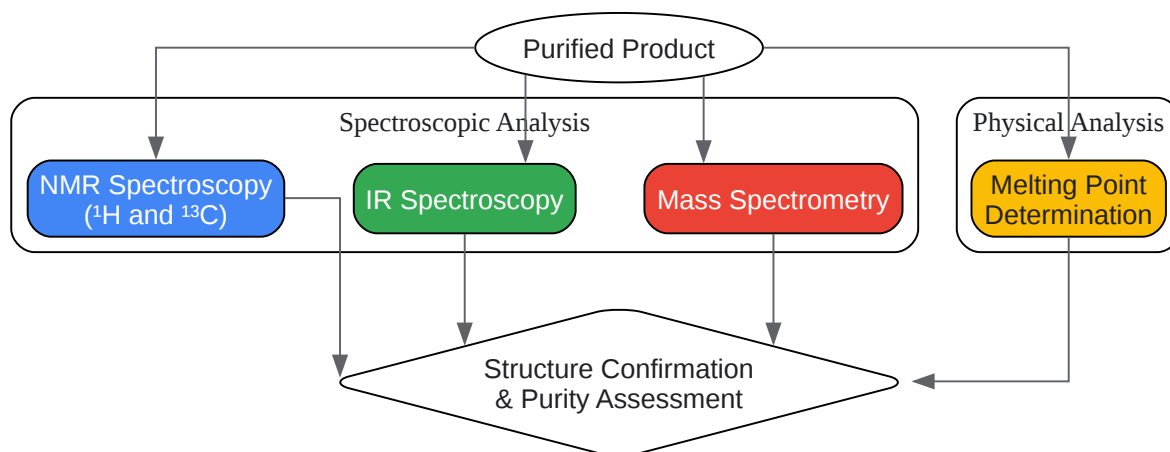
Visualizations

The following diagrams illustrate the proposed workflow for the synthesis and characterization of **Diethyl 2-Amino-3,5-pyrroledicarboxylate**.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Diethyl 2-Amino-3,5-pyrroledicarboxylate**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of the synthesized product.

Conclusion

While **Diethyl 2-Amino-3,5-pyrroledicarboxylate** is commercially available, a comprehensive public dataset of its experimental physical and spectroscopic properties is currently lacking. This technical guide consolidates the available information and provides a robust framework for its synthesis and characterization based on established chemical principles and methodologies for related compounds. The presented protocols and predictive data serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this promising heterocyclic building block. Further experimental investigation is warranted to fully elucidate the properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. diethyl 5-amino -1H-pyrrole-2,4-dicarboxylate CAS#: 187724-98-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [Physical characteristics of Diethyl 2-Amino-3,5-pyrroledicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062624#physical-characteristics-of-diethyl-2-amino-3-5-pyrroledicarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com